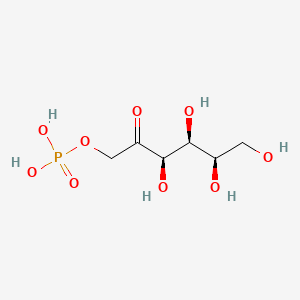
Wilfortrine
概要
説明
Synthesis Analysis
The enantioselective synthesis of hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids including Wilfortrine, demonstrates the compound's complex chemical synthesis. This synthesis involves asymmetric cyanation and hydrolysis to afford chiral α-hydroxy-α-methyl acid, highlighting the sophisticated chemical manipulations required to produce this compound and its derivatives (Yuan, Jung, & Seo, 2018).
Molecular Structure Analysis
While specific studies directly detailing the molecular structure analysis of this compound are not highlighted, the general methodologies for analyzing molecular structures, including X-ray crystallography, spectroscopy, and molecular modeling, are applicable. These techniques offer insights into the compound's structure, essential for understanding its chemical behavior and interactions (Warr, 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound and related compounds are typically investigated through studies focusing on their biosynthesis and chemical synthesis. Techniques such as high-speed counter-current chromatography (HSCCC) are used for the isolation and purification of this compound from Tripterygium wilfordii Hook. F., indicating its complex interaction with other chemical constituents and the solvent systems used for its extraction and purification (Ouyang, Jin, & He, 2007).
Physical Properties Analysis
The analysis of the physical properties of chemical compounds, including this compound, involves understanding their boiling points, melting points, solubility, and more. These properties are crucial for determining the compound's behavior in various environments and for its formulation in pharmacological applications. Molecular modeling techniques offer insights into these properties by examining structural parameters and their relationship with physical characteristics (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with other compounds, stability, and degradation pathways, are vital for its pharmacological efficacy and safety. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify this compound and other alkaloids in Tripterygium wilfordii Hook. F., providing a foundation for understanding its chemical properties and interactions within biological systems (Ouyang, Jin, & He, 2007).
科学的研究の応用
抗HIV活性
Wilfortrineは、強力な抗HIV活性を示すセスキテルペンピリジンアルカロイドです . 第三級ヒドロキシ基を含む化合物、this compoundのような、HIV細胞の複製を抑制することが見出されています . これは、第三級アルコールがセスキテルペンピリジンアルカロイドの抗HIV活性において重要な役割を果たしていることを示唆しています .
抗がん活性
This compoundは、多剤耐性がん細胞に対して抗がん活性を示すことが見出されています . これは、新しい抗がん剤の開発のための潜在的な候補となることを意味します .
殺虫特性
This compoundなどのセスキテルペンピリジンアルカロイドは、殺虫特性を示すことが見出されています . これは、this compoundが新しい殺虫剤の開発に使用できることを示唆しています .
免疫抑制特性
This compoundは、免疫抑制特性を示すことが見出されています . これは、自己免疫疾患の治療や臓器移植における拒絶反応を防ぐために使用できることを示唆しています .
抗肝がん活性
This compoundは、肝がん細胞の増殖を阻害する効果を示すことが示されています . ある研究では、this compoundとパクリタキセルの併用療法が、Bcl-2をダウンレギュレートし、Baxをアップレギュレートすることで肝がん細胞の増殖と浸潤を阻害できることが分かりました .
エナンチオ選択的合成
This compoundなどのセスキテルペンピリジンアルカロイドの主要なサブユニットであるヒドロキシWilfordic酸のエナンチオ選択的合成経路が開発されました . この合成は、新しい薬物の開発やセスキテルペンピリジンアルカロイドの構造活性相関の研究に役立つ可能性があります .
作用機序
Target of Action
Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects , inhibits leukemia cell growth in mice , and shows anti-HIV activity . It also triggers apoptosis in HepG2 liver cancer cells by increasing Bax and decreasing Bcl-2 .
Mode of Action
It is known to interact with its targets, leading to immunosuppressive effects, inhibition of leukemia cell growth, and anti-hiv activity . In HepG2 liver cancer cells, this compound triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 .
Biochemical Pathways
It is known that this compound can affect the apoptosis pathway in hepg2 liver cancer cells by modulating the expression of bax and bcl-2 .
Pharmacokinetics
Studies have shown that the hepatotoxicity of tripterygium wilfordii, which contains this compound, displays a significant circadian rhythm . Pharmacokinetic experiments showed that oral gavage of Tripterygium wilfordii at certain times generated higher plasma concentrations of triptolide, a toxic constituent, compared with dosing at other times . This was accompanied by reduced formation of triptolide metabolites .
Result of Action
The result of this compound’s action includes immunosuppressive effects, inhibition of leukemia cell growth, and anti-HIV activity . In HepG2 liver cancer cells, this compound triggers apoptosis, leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the hepatotoxicity of Tripterygium wilfordii, which contains this compound, displays a significant circadian rhythm . This suggests that the time of day can influence the action, efficacy, and stability of this compound.
Safety and Hazards
将来の方向性
Wilfortrine has shown potential in inhibiting the proliferation of liver cancer cells . The combined treatment using this compound and Paclitaxel can inhibit proliferation and invasion of liver cancer cells via down-regulating Bcl-2 and up-regulating Bax, with better efficacy than single use of either drug . This suggests potential future directions for the use of this compound in cancer treatment .
特性
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37?,38+,39?,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKOHWLSQAZHFX-FYBNDBPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14C([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045704 | |
| Record name | Wilfortrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37239-48-8 | |
| Record name | Wilfortrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037239488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wilfortrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Wilfortrine and where is it found?
A1: this compound is a sesquiterpene pyridine alkaloid naturally occurring in the Tripterygium wilfordii plant, a traditional Chinese medicinal herb. [, ]
Q2: What are the primary biological activities reported for this compound?
A2: this compound has demonstrated insecticidal activity against various lepidopteran insects [] and immunosuppressive effects in mice. [] Recent research has focused on its potential as an anticancer agent, particularly against liver cancer. [, ]
Q3: How does this compound exert its anticancer effects?
A3: Studies suggest that this compound induces apoptosis, or programmed cell death, in liver cancer cells. This effect is mediated by modulating the expression of specific proteins involved in apoptosis: upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). [, ]
Q4: Has this compound shown synergistic effects with other anticancer agents?
A4: Research indicates that this compound enhances the anticancer activity of Paclitaxel, a commonly used chemotherapy drug, in liver cancer cells. This combination therapy exhibited stronger inhibition of cancer cell proliferation and invasion compared to either drug alone. []
Q5: What is the impact of this compound on adenosine deaminase (ADA) activity?
A5: Studies have shown that this compound can inhibit ADA activity in HL-60 cells, particularly at higher concentrations. This inhibitory effect on ADA activity may contribute to its anticancer properties. []
Q6: Are there any analytical methods available to quantify this compound?
A6: Several analytical techniques have been developed to measure this compound levels in various matrices, including:
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS): This method offers high sensitivity and accuracy for determining this compound levels in biological samples like urine and plant extracts. [, , ]
- Micellar electrokinetic capillary chromatography (MEKC): This technique allows for simultaneous analysis of this compound and other bioactive compounds in Tripterygium wilfordii extracts and preparations. []
Q7: Has the absolute configuration of this compound been determined?
A7: Yes, the absolute configuration of Hydroxywilfordic acid, a key subunit of this compound, was determined to be the (R)-isomer by comparing naturally derived Hydroxywilfordate (obtained through methanolysis of this compound) with a synthetically prepared enantiomer. []
Q8: What is known about the pharmacokinetics of this compound?
A8: Recent research has explored the pharmacokinetics of this compound in rats, revealing that nephrotic syndrome can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. This altered pharmacokinetic behavior in disease states may influence both efficacy and toxicity. []
Q9: Are there any concerns regarding potential herb-drug interactions with this compound?
A9: Studies in rats have shown that co-administration of Tripterygium Glycosides Tablets (which contain this compound) with Leflunomide (an anti-rheumatic drug) can significantly alter the pharmacokinetics of both drugs. These findings highlight the importance of considering potential herb-drug interactions in clinical settings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




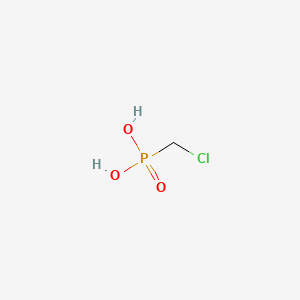
![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)


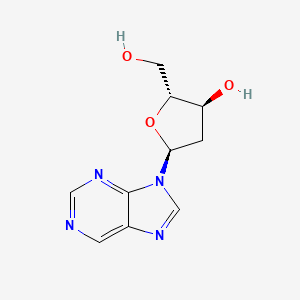
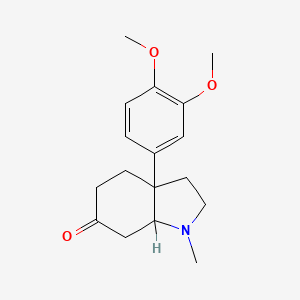
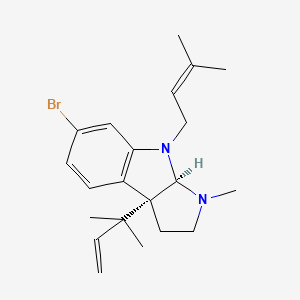
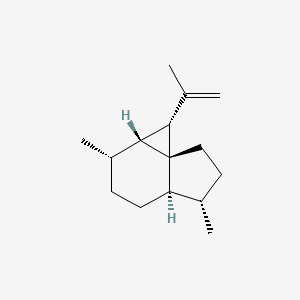
![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
![1,2,3,6-Tetrahydropyridine, 1-acetyl-4-[4-acetoxy-5-methoxyphenyl]-](/img/structure/B1213452.png)
![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)
